molecular formula C26H30N4O5S B2883233 N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-93-9

N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2883233
CAS No.: 878059-93-9
M. Wt: 510.61
InChI Key: BGJZHSWLAYYTJF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that belongs to the class of sulfonyl acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the sulfonyl group, and finally the acetamide moiety. Common reagents used in these steps include sulfonyl chlorides, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of such compounds would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its properties.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amides or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds like N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide are studied for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.

Medicine

In medicine, such compounds are explored for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, depending on their specific interactions with biological targets.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-2-(sulfonyl)acetamide: Lacks the indole and azepane moieties.

    N-(4-acetamidophenyl)-2-((1-(2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide: Lacks the azepane moiety.

    N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)acetamide: Lacks the sulfonyl group.

Uniqueness

The uniqueness of N-(4-acetamidophenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the indole, azepane, and sulfonyl groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S/c1-19(31)27-20-10-12-21(13-11-20)28-25(32)18-36(34,35)24-16-30(23-9-5-4-8-22(23)24)17-26(33)29-14-6-2-3-7-15-29/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJZHSWLAYYTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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